molecular formula C21H21N3 B8305617 8-Cyano-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine CAS No. 143540-37-8

8-Cyano-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine

Cat. No. B8305617
M. Wt: 315.4 g/mol
InChI Key: NHLNUGBMBZLQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Cyano-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine is a useful research compound. Its molecular formula is C21H21N3 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Cyano-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Cyano-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

143540-37-8

Product Name

8-Cyano-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine

Molecular Formula

C21H21N3

Molecular Weight

315.4 g/mol

IUPAC Name

2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-13-carbonitrile

InChI

InChI=1S/C21H21N3/c1-24-11-8-16(9-12-24)20-19-7-4-15(14-22)13-18(19)6-5-17-3-2-10-23-21(17)20/h2-4,7,10,13H,5-6,8-9,11-12H2,1H3

InChI Key

NHLNUGBMBZLQAN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)C#N)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (15 ml) was added to 2.7 g of 8-cyano-6,11-dihydro-11-(1-methyl-4-piperidyl)-5H-benzo[ 5,6]cyclohepta[1,2-b]pyridin-11-ol, followed by reflux for 8 hours. The reaction mixture was concentrated under reduced pressure. An aqueous solution of sodium hydroxide was added to the residue to render the latter basic, followed by extraction with chloroform. The extract was dried over anhydrous Na2SO4 and filtered and the filtrate was concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column and, from relevant fractions eluted with chloroform:methanol (50:1), 1.6 g of 8-cyano-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine were obtained (yield: 63%).
Quantity
15 mL
Type
reactant
Reaction Step One
Name
8-cyano-6,11-dihydro-11-(1-methyl-4-piperidyl)-5H-benzo[ 5,6]cyclohepta[1,2-b]pyridin-11-ol
Quantity
2.7 g
Type
reactant
Reaction Step One

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